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Compound of Interest

Compound Name: Ethyl 2-methyl-3-nitrobenzoate

Cat. No.: B1306129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

Ethyl 2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the

limited availability of public experimental spectra for this specific compound, this guide presents

a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. These predictions are grounded in the analysis of structurally

analogous compounds, offering a robust reference for identification and characterization.

Furthermore, this guide outlines detailed experimental protocols for acquiring NMR, IR, and MS

data, adaptable for the specific analysis of Ethyl 2-methyl-3-nitrobenzoate.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-methyl-3-
nitrobenzoate. These predictions are based on established principles and data from similar

molecules, including methyl 2-methyl-3-nitrobenzoate, ethyl 3-nitrobenzoate, and other

substituted nitrobenzoates.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~ 7.8 - 8.0 d 1H Ar-H

~ 7.5 - 7.7 t 1H Ar-H

~ 7.3 - 7.5 d 1H Ar-H

~ 4.3 - 4.5 q 2H -OCH₂CH₃

~ 2.5 - 2.7 s 3H Ar-CH₃

~ 1.3 - 1.5 t 3H -OCH₂CH₃

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm) Assignment

~ 165 - 167 C=O (Ester)

~ 148 - 150 C-NO₂

~ 135 - 137 C-CH₃

~ 132 - 134 Ar-C

~ 128 - 130 Ar-CH

~ 125 - 127 Ar-CH

~ 122 - 124 Ar-CH

~ 61 - 63 -OCH₂CH₃

~ 20 - 22 Ar-CH₃

~ 14 - 15 -OCH₂CH₃

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~ 3100 - 3000 Aromatic C-H stretch

~ 2980 - 2850 Aliphatic C-H stretch (CH₃, CH₂)

~ 1720 - 1735 C=O stretch (Ester)

~ 1520 - 1540 Asymmetric NO₂ stretch

~ 1340 - 1360 Symmetric NO₂ stretch

~ 1600, 1470 Aromatic C=C stretch

~ 1250 - 1280 C-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

209 [M]⁺ (Molecular ion)

194 [M - CH₃]⁺

181 [M - C₂H₄]⁺

164 [M - OC₂H₅]⁺

134 [M - NO₂ - C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for Ethyl 2-
methyl-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-methyl-3-nitrobenzoate
in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0 to 200 ppm.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to form a thin film.

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g.,

chloroform) and place it in a liquid transmission cell.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background scan of the empty sample holder (or solvent) and

subtract it from the sample scan to obtain the final spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Ethyl 2-methyl-3-nitrobenzoate in a

volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 2-methyl-3-nitrobenzoate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

Ethyl 2-methyl-3-nitrobenzoate.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-methyl-3-nitrobenzoate:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306129#spectroscopic-data-of-ethyl-2-methyl-3-
nitrobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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